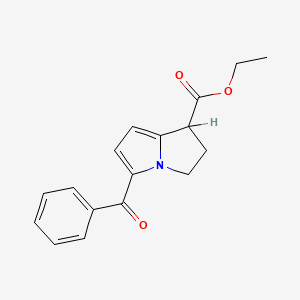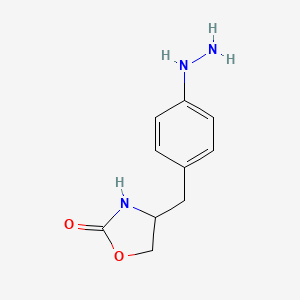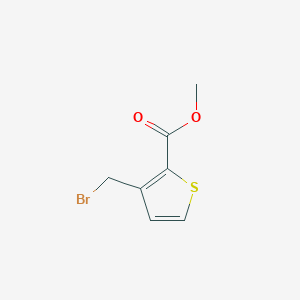
3-(Bromométhyl)thiophène-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as BMTC, is a chemical compound belonging to the class of thiophenes. Thiophenes are five-membered heterocyclic organic compounds containing a sulfur atom in the ring. BMTC is an important compound in the field of organic synthesis due to its versatile reactivity, and has been used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic materials.
Applications De Recherche Scientifique
Développement des semi-conducteurs organiques
Les dérivés du thiophène sont essentiels à l'avancement des semi-conducteurs organiques. Ils sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) . Les propriétés structurales du composé le rendent adapté à la création de transistors à couches minces, essentiels aux écrans flexibles et aux appareils électroniques.
Recherche pharmaceutique
Le système cyclique du thiophène, auquel appartient le « 3-(Bromométhyl)thiophène-2-carboxylate de méthyle », présente de nombreuses propriétés pharmacologiques. Il est utilisé dans le développement de médicaments ayant des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Ce composé sert d'intermédiaire clé dans la synthèse de ces molécules biologiquement actives.
Inhibition de la corrosion
En chimie industrielle, les dérivés du thiophène agissent comme inhibiteurs de corrosion . Le « this compound » peut être utilisé pour créer des revêtements ou des additifs qui protègent les métaux de la corrosion, prolongeant ainsi la durée de vie des composants métalliques dans des environnements difficiles.
Synthèse de composés hétérocycliques
Ce composé est utilisé dans diverses réactions de condensation, telles que la réaction de Gewald et la synthèse de Paal-Knorr, pour créer des dérivés aminothiophène et d'autres composés hétérocycliques . Ces réactions sont fondamentales dans la synthèse de molécules organiques complexes pour la science des matériaux et la chimie médicinale.
Agents antiviraux et antimicrobiens
“Le this compound est utilisé dans la synthèse de composés qui inhibent les virus tels que l'entérovirus, le coxsackievirus et le virus de l'herpès simplex . Il est également utilisé pour créer des agents antimicrobiens, contribuant à la lutte contre les maladies infectieuses.
Formulations anesthésiques et analgésiques
Dans le cadre de ses applications pharmaceutiques, ce composé est impliqué dans la synthèse d'anesthésiques locaux et d'anti-inflammatoires non stéroïdiens (AINS). Par exemple, l'articaïne, qui contient un squelette thiophène, est utilisée comme anesthésique dentaire en Europe .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as 3-Bromomethyl-thiophene-2-carboxylic acid methyl ester, is a chemical compound that belongs to the group of carboxylic compounds
Mode of Action
This compound undergoes a basic hydrolysis reaction and is involved in an intramolecular cyclization . It is made up of two isomers, 3-bromomethylthiophene-2-carboxylic acid and 2-bromomethylthiophene-3-carboxylic acid
Biochemical Pathways
As a carboxylic compound, it may be involved in various biochemical reactions, including hydrolysis and cyclization .
Propriétés
IUPAC Name |
methyl 3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCGTXAYKWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441455 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59961-15-8 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59961-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-(bromomethyl)thiophene-2-carboxylate in the synthesis of bisthienothiepinones?
A1: Methyl 3-(bromomethyl)thiophene-2-carboxylate serves as a crucial starting material in the synthesis of bisthienothiepinones, specifically isomers 1-4. [] The compound undergoes a displacement reaction with sodium thiophene-3-thiolate. This reaction replaces the bromine atom in Methyl 3-(bromomethyl)thiophene-2-carboxylate with the thiophene-3-thiolate group, forming a thioether intermediate (7a in the study). This intermediate is then subjected to a series of transformations, including hydrolysis, conversion to acid chloride, and treatment with stannic chloride, ultimately leading to the formation of the desired bisthienothiepinone structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
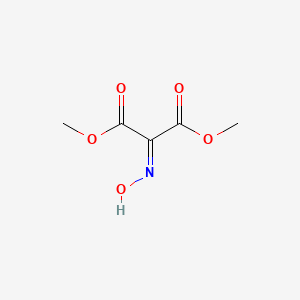


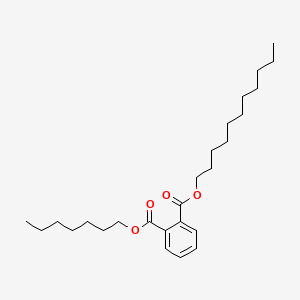

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

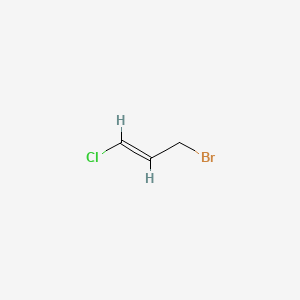
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)


